N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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Overview
Description
N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a chemical compound with the CAS Number: 483968-39-41. It has a molecular weight of 237.341 and its molecular formula is C14H23NO212. The compound is solid in physical form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide from the web search results.Molecular Structure Analysis
The Inchi Code for N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is 1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H31. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide from the web search results.Physical And Chemical Properties Analysis
N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a solid substance1. It has a molecular weight of 237.341 and its molecular formula is C14H23NO212. The compound is stored at room temperature1.Scientific Research Applications
Reaction and Synthesis Techniques
Advanced Synthesis Techniques : The acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides leads to trans-diacetoxy imides of the norbornane series, demonstrating the compound's utility in complex organic synthesis processes (Palchikov et al., 2010).
Catalysis and Oxidation : A practical synthesis route for 9-azabicyclo[3.3.1]nonane N-oxyl, an active organocatalyst for alcohol oxidation, shows the structural analogs' role in enhancing reaction efficiencies (Shibuya et al., 2009).
Subtype Selective Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold's modification with different hydrogen bond acceptor systems has been explored for creating high affinity ligands with subtype selectivity for nicotinic acetylcholine receptors, indicating potential biomedical applications (Eibl et al., 2013).
Green Synthesis Approaches : The synthesis of gold nanoparticles using 9-borabicyclo[3.3.1]nonane as a reducing agent showcases the compound's utility in nanomaterial production, offering an eco-friendly alternative to traditional methods (Sardar & Shumaker-Parry, 2009).
Multicomponent Cascade Reactions : The development of a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions highlights the scaffold's versatility in generating complex molecular structures (Duan et al., 2021).
Chemical Transformations and Applications
Chemical Fixation of Carbon Dioxide : N-Heterocyclic olefins, structurally related to the query compound, have been utilized for the chemical fixation of carbon dioxide, showcasing the potential for environmental applications (Saptal & Bhanage, 2016).
Synthesis of Bridged Morpholines : Descriptions of the synthesis of related bicyclic structures, like 8-oxa-3-aza-bicyclo[3.2.1]octane, provide insight into methods that could be applied to the synthesis and functionalization of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide derivatives (Zaytsev et al., 2016).
Safety And Hazards
For safety information and potential hazards associated with N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS)1.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
properties
IUPAC Name |
N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-15(4-2)14(17)12-8-10-6-5-7-11(9-12)13(10)16/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQNRBALVVJKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC2CCCC(C1)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387829 |
Source
|
Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
CAS RN |
483968-39-4 |
Source
|
Record name | N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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